molecular formula C18H19N3O2S B5665687 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No. B5665687
M. Wt: 341.4 g/mol
InChI Key: MIGMCYVUHKIPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves condensation reactions of dimethyl- and variously substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, demonstrating a method to introduce diverse functional groups into the thieno[2,3-d]pyrimidin scaffold (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of related thieno[2,3-d]pyrimidin derivatives through crystallographic studies help elucidate the conformational preferences and intra/intermolecular interactions that could influence the compound's reactivity and binding properties. Such structural insights are foundational for designing derivatives with optimized properties for specific applications (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin compounds, including their interactions with various reagents and conditions, leads to a variety of derivatives with diverse biological activities. These reactions often involve modifications at specific sites on the molecule, enabling the synthesis of compounds with tailored properties for potential use in drug development and other areas (Davoodnia et al., 2009).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin derivatives, such as solubility, melting point, and stability, are critical for their application in different scientific fields. Understanding these properties aids in the formulation of compounds for experimental and therapeutic purposes, as well as in predicting their behavior in biological systems (Kanno et al., 1991).

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and tautomeric forms, are vital for understanding the pharmacokinetic and pharmacodynamic profiles of thieno[2,3-d]pyrimidin derivatives. Such properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, impacting their potential as therapeutic agents (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-13(2)24-17-16(12)18(23)21(11-20-17)10-15(22)19-9-8-14-6-4-3-5-7-14/h3-7,11H,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGMCYVUHKIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.